molecular formula C12H10N2O5S B14973057 2-Aminophenyl 4-nitrobenzenesulfonate

2-Aminophenyl 4-nitrobenzenesulfonate

Cat. No.: B14973057
M. Wt: 294.29 g/mol
InChI Key: ZUOVOBVJQMCJQC-UHFFFAOYSA-N
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Description

2-Aminophenyl 4-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl 4-nitrobenzenesulfonate typically involves the reaction of 2-aminophenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction conditions include maintaining a constant temperature and stirring to ensure complete reaction. The product is then isolated by filtration and recrystallized from an appropriate solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing. The product is purified using techniques like crystallization, distillation, or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-Aminophenyl 4-aminobenzenesulfonate.

    Substitution: Formation of substituted sulfonates.

Scientific Research Applications

2-Aminophenyl 4-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminophenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenyl 4-nitrobenzenesulfonate: Similar structure but lacks the amino group.

    2-Aminophenyl 4-aminobenzenesulfonate: Formed by the reduction of the nitro group in 2-Aminophenyl 4-nitrobenzenesulfonate.

    4-Nitrobenzenesulfonyl chloride: Used as a precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

(2-aminophenyl) 4-nitrobenzenesulfonate

InChI

InChI=1S/C12H10N2O5S/c13-11-3-1-2-4-12(11)19-20(17,18)10-7-5-9(6-8-10)14(15)16/h1-8H,13H2

InChI Key

ZUOVOBVJQMCJQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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